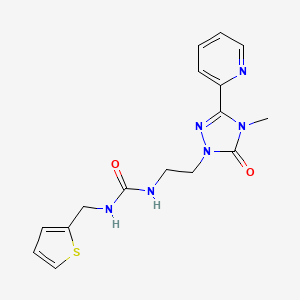

1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

説明

特性

IUPAC Name |

1-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2S/c1-21-14(13-6-2-3-7-17-13)20-22(16(21)24)9-8-18-15(23)19-11-12-5-4-10-25-12/h2-7,10H,8-9,11H2,1H3,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWICXAFJLALNGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)NCC2=CC=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a derivative of the 1,2,4-triazole scaffold known for its diverse biological activities. This article explores its biological activity, including its potential pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 380.43 g/mol. The structure features a pyridine ring and a thiophene moiety, which are significant for its biological interactions.

Pharmacological Activities

Research indicates that compounds based on the 1,2,4-triazole framework exhibit various pharmacological activities:

1. Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. For example, the compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin and ciprofloxacin .

2. Anticancer Properties

Triazole derivatives have been explored for their anticancer potential. The structural modifications in the compound may enhance its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This can be particularly beneficial in treating conditions characterized by chronic inflammation .

4. Antiparasitic Activity

The 1,2,4-triazole scaffold has shown efficacy against several parasitic infections. Compounds similar to this one have been evaluated for their ability to inhibit the growth of parasites like Plasmodium spp., responsible for malaria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring and side chains can significantly influence their potency and selectivity against various biological targets.

| Substituent | Effect on Activity |

|---|---|

| Pyridine ring | Enhances antimicrobial activity |

| Thiophene moiety | Contributes to anti-inflammatory effects |

| Alkyl chain length | Longer chains may decrease activity |

Case Studies

Several studies have reported on related compounds that showcase the potential of triazole derivatives:

- Antibacterial Activity Study : A series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing MIC values ranging from 0.125 to 8 µg/mL, indicating strong antibacterial properties .

- Anticancer Evaluation : A study evaluated a similar triazole derivative against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .

- Anti-inflammatory Research : Compounds with similar structures were tested for their ability to inhibit COX enzymes, showing promising results in reducing inflammation in animal models .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles and functional groups. Below is a comparative analysis:

Triazolone vs. Tetrazole Derivatives

describes tetrazole-containing compounds (e.g., 4i and 4j ), which differ in their nitrogen-rich cores. Key distinctions:

| Feature | Target Compound | Tetrazole Derivatives (e.g., 4i, 4j) |

|---|---|---|

| Core Heterocycle | 1,2,4-Triazolone | Tetrazole |

| Stability | Higher oxidative stability | Prone to ring-opening under acidic conditions |

| Hydrogen-Bonding | Dual donor/acceptor (NH and CO) | Single acceptor (tetrazole N) |

| Synthetic Complexity | Moderate (requires cyclization) | High (demands azide-based synthesis) |

The triazolone core in the target compound may offer superior stability in biological environments compared to tetrazoles .

Urea Linkers vs. Thioxo Pyrimidines

The urea moiety in the target compound contrasts with thioxo-pyrimidinone groups in ’s derivatives (e.g., 4i):

| Property | Urea Linker | Thioxo-Pyrimidinone |

|---|---|---|

| Conformational Flexibility | High (rotatable NH-CO-NH bonds) | Restricted (rigid pyrimidinone ring) |

| Solubility | Moderate (polar urea group) | Low (aromatic thioxo group) |

| Pharmacological Role | Enhances target binding specificity | Favors intercalation with DNA/RNA |

The urea linker likely improves solubility and target selectivity, whereas thioxo-pyrimidines may prioritize nucleic acid interactions .

Substituent Effects: Thiophene vs. Coumarin

The thiophenmethyl group in the target compound differs from coumarin substituents in ’s analogs:

| Parameter | Thiophenmethyl Group | Coumarin Substituent |

|---|---|---|

| Electronic Effects | Electron-rich (sulfur atom) | Electron-withdrawing (lactone carbonyl) |

| Photophysical Properties | Non-fluorescent | Fluorescent (π-conjugated system) |

| Bioavailability | Moderate (lipophilic) | Low (high molecular weight) |

Thiophene’s electron-rich nature may enhance π-stacking with aromatic residues in enzymes, while coumarin’s fluorescence is useful in imaging but adds synthetic complexity .

Methodological Considerations

- Crystallographic Refinement : Programs like SHELXL and SHELXS are critical for resolving the triazolone ring’s conformation and hydrogen-bonding networks.

- Synthetic Routes : The target compound’s synthesis likely parallels methods in , involving cyclocondensation for triazolone formation and nucleophilic substitution for urea attachment.

Q & A

Basic: What are the key steps in synthesizing the compound, and how are reaction conditions optimized?

Answer:

The synthesis involves a multi-step process:

- Step 1: Formation of the triazole intermediate via cyclization (e.g., using NaBH₄ in ethanol under reflux for 4 hours) .

- Step 2: Alkylation of the intermediate with ethyl derivatives (e.g., ethyl bromoacetate) .

- Step 3: Final coupling with thiophene-2-yl isocyanate to introduce the urea moiety .

Optimization strategies:

- Solvent selection: Ethanol or ethanol/water mixtures are preferred for recrystallization to achieve high purity (yields up to 81.55%) .

- Catalysts: Sodium borohydride (NaBH₄) is critical for selective reduction of intermediates .

- Temperature control: Reflux conditions (e.g., 4–5 hours at 80°C) ensure complete reaction while minimizing side products .

Basic: Which spectroscopic methods are used for structural characterization, and what key peaks confirm the structure?

Answer:

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching of the triazolone ring) and ~3200 cm⁻¹ (N-H stretching of urea) confirm functional groups .

- ¹H-NMR: Signals at δ 2.5–3.0 ppm (methylene protons adjacent to the triazole ring) and δ 7.0–8.5 ppm (aromatic protons from pyridine and thiophene) validate the structure .

- ¹³C-NMR: Carbonyl carbons (C=O) appear at ~165–175 ppm .

Advanced: How can structure-activity relationships (SAR) be analyzed for this compound’s antitumor or antimicrobial activity?

Answer:

Methodology:

- Substituent variation: Compare analogs with phenyl, furan, or halogenated groups (e.g., replacing thiophene with furan alters electronic properties and bioactivity) .

- Biological assays: Test against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., S. aureus) to correlate substituents with IC₅₀ values .

- Computational modeling: Use molecular docking to assess interactions with targets like topoisomerase II or bacterial enzymes .

Example SAR Finding:

The thiophene methyl group enhances lipophilicity, improving membrane permeability and antimicrobial potency .

Advanced: How should researchers resolve contradictions in biological activity data across similar compounds?

Answer:

Approach:

- Replicate assays: Ensure consistency in experimental conditions (e.g., pH, solvent, cell line passage number) .

- Control compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .

- Meta-analysis: Compare published data on analogs (e.g., 1-(2-(4-cyclopropyl-5-oxo-3-phenyl-...)urea) to identify trends in substituent effects .

Case Study:

Discrepancies in antimicrobial activity between compounds 4d (69.4% yield) and 4f (72.47% yield) were attributed to electron-withdrawing chloro/fluoro groups altering bacterial target affinity .

Advanced: What computational strategies are recommended for predicting metabolic stability or toxicity?

Answer:

- ADMET Prediction: Use tools like SwissADME or ProTox-II to assess parameters:

- Lipophilicity (LogP): Optimal range: 2–4 for blood-brain barrier penetration .

- Metabolic sites: CYP450 enzyme interactions predicted via molecular dynamics simulations .

- QSAR Models: Train models using datasets of triazole-urea analogs to predict hepatotoxicity or renal clearance .

Basic: What solvents and catalysts are critical for high-yield synthesis?

Answer:

- Solvents: Absolute ethanol (for cyclization) and ethanol/water (1:3 ratio for recrystallization) .

- Catalysts/Reagents:

Yield Optimization Table:

| Step | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Cyclization | NaBH₄ | Ethanol | 69.4–81.55 |

| Alkylation | Ethyl bromoacetate | DMF | 66.0–81.57 |

Advanced: How can the compound be repurposed for neurodegenerative disease research based on its structural features?

Answer:

Rationale:

The urea and triazole moieties exhibit cholinesterase inhibitory potential, relevant for Alzheimer’s disease .

Experimental Design:

- Target: Acetylcholinesterase (AChE) inhibition assay (Ellman’s method).

- Modifications: Introduce fluorinated groups to enhance blood-brain barrier penetration .

- In vivo Testing: Use transgenic mouse models to evaluate cognitive improvement .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。